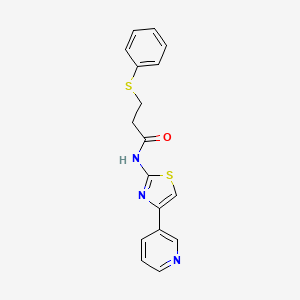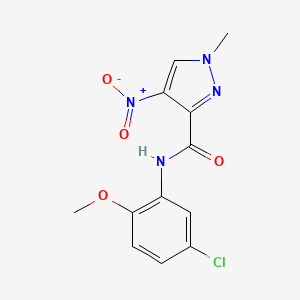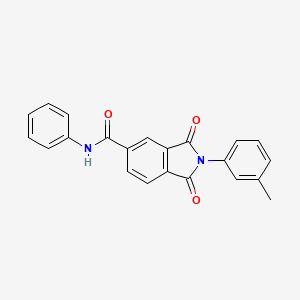![molecular formula C20H18BrN3O6S B11661693 [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11661693.png)
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate is a complex organic compound that features a bromine atom, a piperidine ring, and a dinitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a phenyl ring, followed by the introduction of a piperidine-1-carbothioyl group. The final step involves the esterification with 4-methyl-3,5-dinitrobenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro groups or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying the interactions between small molecules and biological targets. Its structural features could be useful in designing probes or inhibitors for specific biological pathways.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may make it a candidate for drug development, particularly in areas such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate involves its interaction with molecular targets within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.
4-Iodobenzoic acid: This compound features an iodine atom attached to a benzoic acid moiety.
2-Fluorodeschloroketamine: This compound is a derivative of ketamine with a fluorine atom.
Uniqueness
The uniqueness of [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate lies in its combination of functional groups and structural features
Properties
Molecular Formula |
C20H18BrN3O6S |
|---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H18BrN3O6S/c1-12-16(23(26)27)9-13(10-17(12)24(28)29)20(25)30-18-6-5-14(21)11-15(18)19(31)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
QAKYOXKYSJBVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11661610.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661615.png)
![3-(3-ethoxyphenyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661618.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11661623.png)
![(5E)-1-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661629.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11661638.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11661641.png)
![N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11661643.png)

![(5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661667.png)
![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11661675.png)


![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
